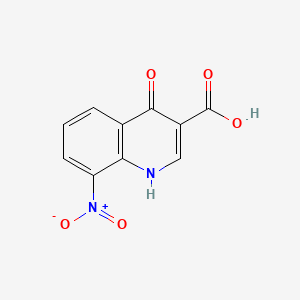

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

Vue d'ensemble

Description

L'inhibiteur de DNA2 C5 est un inhibiteur puissant, compétitif et spécifique de l'activité nucléase de DNA2. DNA2 est une enzyme multifonctionnelle impliquée dans la réplication et la réparation de l'ADN, en particulier dans la résection des extrémités de l'ADN lors de la réparation par recombinaison homologue des cassures double brin. L'inhibiteur de DNA2 C5 a montré des promesses dans la sensibilisation des cellules cancéreuses aux agents chimiothérapeutiques en inhibant les activités nucléase, ATPase dépendante de l'ADN, hélicase et de liaison à l'ADN de DNA2 .

Méthodes De Préparation

La synthèse de l'inhibiteur de DNA2 C5 implique plusieurs étapes, en commençant par la préparation de l'acide 4-hydroxy-8-nitroquinoléine-3-carboxylique. Ce composé est ensuite soumis à diverses conditions réactionnelles pour obtenir l'inhibiteur souhaité.

Analyse Des Réactions Chimiques

L'inhibiteur de DNA2 C5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle quinoléine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L'inhibiteur de DNA2 C5 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour sensibiliser les cellules cancéreuses aux agents chimiothérapeutiques en inhibant le rôle de DNA2 dans la réparation de l'ADN, ce qui rend les cellules cancéreuses plus sensibles aux dommages de l'ADN.

Études de stabilité génomique : Les chercheurs utilisent l'inhibiteur de DNA2 C5 pour étudier le rôle de DNA2 dans le maintien de la stabilité génomique et son implication dans les processus de réplication et de réparation de l'ADN.

Développement de médicaments : Le composé sert de composé de tête pour développer de nouvelles thérapies anticancéreuses ciblant DNA2 et d'autres voies associées.

5. Mécanisme d'action

L'inhibiteur de DNA2 C5 exerce ses effets en se liant à un motif de liaison à l'ADN partagé par les activités nucléase et hélicase de DNA2. Cette liaison inhibe la résection des fourches de réplication bloquées et réduit la recombinaison. Le composé est particulièrement efficace dans les cellules déficientes en protection des fourches de réplication, telles que celles présentant des déficiences en BRCA2 et BOD1L. L'inhibiteur de DNA2 C5 sensibilise également les cellules à la camptothécine et exerce une synergie avec les inhibiteurs de la poly(ADP-ribose) polymérase .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-hydroxy-8-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could lead to its application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also shown promise in anticancer research. It has been tested for antiproliferative activity against different cancer cell lines, including those overexpressing epidermal growth factor receptors. Some derivatives of this compound have exhibited anticancer activity comparable to established chemotherapeutics, suggesting its potential role in cancer treatment protocols .

Photochemical Applications

Photolabile Caging Groups

this compound derivatives are utilized as photolabile caging groups for carboxylic acids. These compounds can be activated by light to release the active species, making them useful in controlled drug delivery systems and biochemical studies where precise timing of release is critical .

Material Science

UV Stabilizers

This compound has been identified as a potential stabilizer for organic materials against degradation from UV light exposure. Its ability to absorb UV radiation effectively makes it suitable for applications in coatings and plastics, enhancing the durability of materials used in various industries .

Research Methodologies

Synthesis and Characterization

The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Methods include nucleophilic substitution reactions and cyclization processes under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mécanisme D'action

DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. DNA2 inhibitor C5 also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .

Comparaison Avec Des Composés Similaires

L'inhibiteur de DNA2 C5 est unique en sa capacité à inhiber plusieurs activités de DNA2, notamment la nucléase, l'ATPase dépendante de l'ADN, l'hélicase et la liaison à l'ADN. Les composés similaires incluent :

L'inhibiteur de DNA2 C5 se distingue par son inhibition spécifique de DNA2 et son potentiel à améliorer l'efficacité des agents chimiothérapeutiques existants.

Activité Biologique

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HNQCA has the molecular formula C₁₀H₆N₂O₅ and features a quinoline structure characterized by a bicyclic aromatic system with a hydroxyl and nitro group at specific positions. This unique arrangement contributes to its reactivity and biological activities, particularly in drug development for antimicrobial and anticancer applications .

The antimicrobial activity of 4-HNQCA is primarily attributed to its ability to chelate metal ions, which is crucial for bacterial growth. The compound demonstrates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of divalent cations such as Mg²⁺ and Mn²⁺, which are essential for various bacterial enzymatic processes .

Case Studies

- Antibacterial Efficacy : In a study evaluating various derivatives of 8-hydroxyquinoline, 4-HNQCA exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Staphylococcus aureus and Klebsiella pneumoniae. These values were comparable or superior to standard antibiotics .

- Biofilm Formation Inhibition : Research indicated that 4-HNQCA could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

4-HNQCA has shown promise as an anticancer agent through mechanisms involving the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and KB-V1 .

Case Studies

- Cytotoxicity Studies : In vitro studies demonstrated that 4-HNQCA has IC₅₀ values of approximately 20 nM against MCF-7 cells, indicating potent cytotoxic effects. The compound's ability to induce ROS formation was linked to endoplasmic reticulum stress, contributing to its anticancer efficacy .

- Comparative Analysis : A comparative study highlighted that derivatives of 4-HNQCA exhibited better cytotoxicity profiles than traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities and their respective findings related to this compound:

| Activity | Target Organism/Cell Line | MIC/IC₅₀ Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | mg/mL | Chelation of metal ions |

| Antibacterial | Klebsiella pneumoniae | mg/mL | Disruption of enzymatic processes |

| Cytotoxicity | MCF-7 Cancer Cells | 20 nM | Induction of ROS; tubulin interference |

| Cytotoxicity | KB-V1 Cancer Cells | 20 nM | Apoptosis induction |

Propriétés

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIZBCVEHSUUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189521 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-25-2 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.